molecular formula C15H22O6 B5034061 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester

Cat. No.: B5034061
M. Wt: 298.33 g/mol
InChI Key: ILNXAWKNNQLIDU-UHFFFAOYSA-N
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Description

2-Oxo-1-oxa-spiro[45]decane-3,4-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C12H18O6 It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction produces diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It may be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy in certain applications.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: This compound is structurally similar but lacks the diethyl ester groups.

    Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another related compound with a cyano group instead of the diethyl ester.

Uniqueness

2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups and spirocyclic structure. These features may enhance its reactivity and binding properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-3-19-12(16)10-11(14(18)20-4-2)15(21-13(10)17)8-6-5-7-9-15/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNXAWKNNQLIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(CCCCC2)OC1=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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